![molecular formula C18H17N3O4S2 B2968363 methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2309345-20-6](/img/structure/B2968363.png)
methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound that features a combination of thiophene, pyridine, and carbamate groups
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a wide range of biological targets .
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.
Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Carbamate derivatives: Commonly used as insecticides and pharmaceuticals.
Uniqueness
Methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate is unique due to its combination of thiophene, pyridine, and carbamate groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl N-[4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-15-4-6-16(7-5-15)27(23,24)20-11-13-3-2-9-19-17(13)14-8-10-26-12-14/h2-10,12,20H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHGUEREEUTLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}butanamide](/img/structure/B2968281.png)
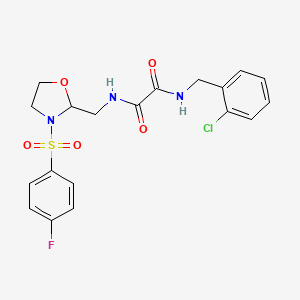
![N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2968287.png)
![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)
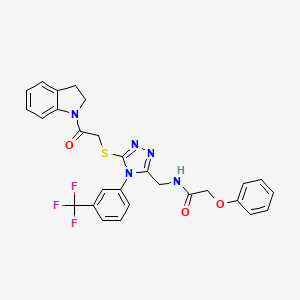
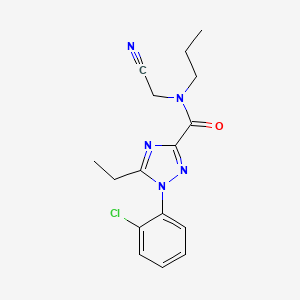
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)
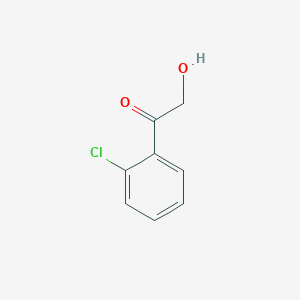
![3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2968295.png)

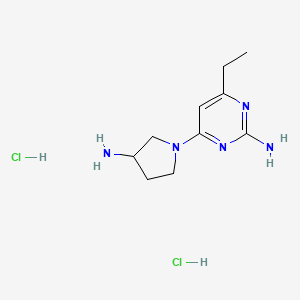
![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
![3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea](/img/structure/B2968301.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2968303.png)
